PU-H71 was developed as part of a research initiative aimed at synthesizing potent inhibitors of Hsp90. It belongs to a class of compounds that utilize a purine scaffold, which is essential for its binding affinity to the target protein. The hydrate form indicates that the compound includes water molecules in its crystalline structure, which can influence its solubility and biological activity.
The synthesis of PU-H71 has been documented through several methodologies, focusing on the construction of its purine core. A common synthetic route involves:
Technical details highlight that high-performance liquid chromatography (HPLC) is often employed for purification, ensuring that the final product is free from impurities that could affect experimental outcomes .
The molecular structure of PU-H71 features a purine base with specific substitutions that are critical for its interaction with Hsp90. Key structural components include:
Data from X-ray crystallography studies reveal that PU-H71 binds to Hsp90 through multiple interactions, including hydrogen bonding and hydrophobic contacts, which are essential for its inhibitory activity .
PU-H71 undergoes specific chemical reactions that facilitate its interaction with Hsp90. Notably:
Studies employing mass spectrometry have elucidated these interactions, providing insights into the metabolic pathways involved .
PU-H71 exerts its effects by binding to the C-terminal domain of Hsp90, leading to:
Experimental data indicate that treatment with PU-H71 results in reduced levels of several key oncogenic proteins within cancer cells .
PU-H71 hydrate exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been utilized to confirm these properties .
PU-H71 has significant applications in scientific research, particularly in cancer biology:
PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine hydrate) binds the N-terminal ATP-binding pocket of HSP90 isoforms with distinct kinetic and structural properties. X-ray crystallography (2.10 Å resolution) reveals that its purine scaffold inserts into the hydrophobic ATP-binding cleft of HSP90α, forming hydrogen bonds with Asp93 and water-mediated interactions with Thr184. The iodobenzodioxolyl group occupies a sub-pocket typically closed in apo-HSP90, inducing a conformational shift in Phe138 that stabilizes the complex [7]. Comparative studies show PU-H71 binds cytosolic HSP90α/β and endoplasmic reticulum GRP94 (HSP90B1) with dissociation constants (Kd) of 20–50 nM, while mitochondrial TRAP1 exhibits 10-fold lower affinity due to steric hindrance from Met131 in the ATP-binding site [3] [8].
Table 1: PU-H71 Binding Affinity Across HSP90 Isoforms
Isoform | Cellular Localization | Kd (nM) | Key Binding Determinants |
---|---|---|---|
HSP90α | Cytosol | 22 ± 3 | Asp93, Thr184, Phe138 |
HSP90β | Cytosol | 35 ± 5 | Asp95, Thr186, Phe140 |
GRP94 | Endoplasmic Reticulum | 48 ± 6 | Asp122, Phe199, Leu163 |
TRAP1 | Mitochondria | 420 ± 30 | Met131, Gly135 |
Differential binding is governed by isoform-specific residues: In GRP94, PU-H71 engages Site 1 (lined by Leu104, Leu163, Val209), whereas Site 2 (containing Phe199) remains inaccessible without large conformational shifts. By contrast, HSP90α lacks a stable Site 2 pocket due to Phe138 rigidity, forcing PU-H71 into Site 1 with higher entropic penalty [3]. This explains PU-H71’s 20-fold selectivity for cancer-associated epichaperomes over isolated HSP90 in normal cells.
PU-H71 stabilizes a "closed" conformation in HSP90-client complexes, preventing ATPase-driven chaperone cycling. Biochemical analyses demonstrate that PU-H71-bound HSP90 exhibits <5% ATP hydrolysis rate compared to apo-HSP90, effectively freezing client interactions [5]. This locking mechanism is amplified in epichaperome networks, where HSP90 exists in multimeric complexes with co-chaperones (HOP, AHA1) and HSP70. Native polyacrylamide gel electrophoresis shows PU-H71 increases the molecular weight of HSP90 complexes from ~200 kDa to >1 MDa in MDA-MB-231 cells, indicating stable incorporation of client proteins [5].
Critical to this process is PU-H71’s interaction with the hydrophobic linker between helices H4 and H5. Molecular dynamics simulations reveal that PU-H71 binding displaces the catalytic residue Arg380, disrupting the "ATP lid" closure mechanism. Consequently, kinase clients (e.g., BRAF, EGFR) remain trapped in chaperone complexes with distorted tertiary structures, exposing degrons for ubiquitination [1] [6].
Conformational locking by PU-H71 triggers ubiquitin-proteasome-dependent degradation of HSP90-dependent oncoproteins. In triple-negative breast cancer (TNBC) models, PU-H71 (100 nM, 24h) reduces:
Mechanistically, PU-H71 promotes C-terminal phosphorylation of HSP90 by casein kinase 2, enhancing CHIP (C-terminus of HSC70-interacting protein) E3 ligase recruitment. Immunoprecipitation assays confirm 3.5-fold increased CHIP-HSP90 binding in PU-H71-treated myeloma cells versus controls [8]. Degradation kinetics vary among clients: IκB kinase β (IKKβ) exhibits a half-life of 1.2h post-PU-H71 versus 8h baseline, while RAF1 requires >6h for complete depletion due to stable HOP interactions [6] [8].
Table 2: Key Oncogenic Clients Degraded by PU-H71
Client Protein | Function | *Degradation Efficiency (%) | Half-Life Reduction |
---|---|---|---|
BCL6 | Transcriptional repressor | 90 ± 3 | 4.2-fold |
IKKβ | NF-κB activator | 88 ± 5 | 6.7-fold |
AKT1 | Ser/Thr kinase | 78 ± 7 | 3.1-fold |
HER2 | Receptor tyrosine kinase | 75 ± 4 | 2.8-fold |
MET | Hepatocyte growth factor receptor | 70 ± 6 | 2.5-fold |
*Measured in TNBC cells after 24h exposure to 100 nM PU-H71 [1] [4] [6]
Cancer cells rewire chaperone systems into stable epichaperomes that buffer proteotoxic stress. PU-H71 preferentially targets these networks through two mechanisms:
Notably, epichaperome-positive cells exhibit 95% loss of viability when HSP90 is depleted, whereas normal cells maintain 80% viability due to unintegrated chaperome pools [5].
PU-H71’s tumor selectivity arises from preferential binding to HSP90 conformations enriched in malignancies. Comparative photaffinity labeling shows PU-H71 engages 7.2% ± 1.3% of total HSP90 in normal mammary epithelial cells versus 82.5% ± 4.8% in MDA-MB-231 tumors [5]. This differential engagement is driven by:
Table 3: PU-H71 Selectivity in Tumor vs. Normal Proteomes
Cellular Context | HSP90 Conformation | PU-H71 Binding Affinity (Kd) | Epichaperome Prevalence |
---|---|---|---|
Normal epithelium | Primarily apo or ATP-bound | 126 ± 15 nM | <5% of HSP90 pools |
HER2+ breast cancer | Oncoprotein-complexed | 42 ± 6 nM | 65–80% of HSP90 pools |
MYC-driven lymphoma | Integrated epichaperome | 29 ± 4 nM | >90% of HSP90 pools |
TNFα-stimulated stroma | Stress-induced oligomers | 88 ± 9 nM | 20–40% of HSP90 pools |
Data adapted from biochemical and cellular studies [1] [5] [7]
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